1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid features a piperidine ring substituted with a trifluoroacetyl group at the 1-position and a triazole-4-carboxylic acid moiety at the 3-position. This structure combines the rigidity of the piperidine scaffold with the electron-withdrawing properties of the trifluoroacetyl group, enhancing metabolic stability and lipophilicity. The triazole-carboxylic acid component contributes to hydrogen bonding and metal coordination, making it relevant for drug design and catalysis .
Properties
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O3/c11-10(12,13)9(20)16-3-1-2-6(4-16)17-5-7(8(18)19)14-15-17/h5-6H,1-4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYYYZVTRWYRGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Formation of the Triazole Ring: The triazole ring is formed through cycloaddition reactions, often involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Coupling of the Piperidine and Triazole Rings: The final step involves coupling the piperidine and triazole rings through appropriate linking reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group or the triazole ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the trifluoroacetyl group or the ester linkage.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group and the triazole ring are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Trifluoroacetyl vs. tert-BOC Groups : The trifluoroacetyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the tert-butoxycarbonyl (BOC) group in , which is bulkier and more labile under acidic conditions .
- Piperidine vs.
- Fluorine Substitution : Fluorine in 4-fluorophenyl () or 2,6-difluorobenzyl () analogs improves metabolic stability and membrane permeability, similar to the trifluoroacetyl group in the target compound .
Physicochemical Properties
- Lipophilicity : The trifluoroacetyl group increases logP compared to carboxylic acid or BOC-protected analogs, favoring blood-brain barrier penetration .
- Tautomerism : 1-(4-Ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid () exhibits ring-chain tautomerism (20% cyclic hemiacetal), which could influence reactivity and solubility. The target compound’s stability is likely higher due to the absence of formyl groups .
Biological Activity
1-[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound characterized by its unique structural features, including a trifluoroacetyl group, a piperidine ring, and a triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₄F₃N₃O₂ with a molecular weight of 292.218 g/mol. The presence of the trifluoroacetyl group enhances its lipophilicity and biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₃N₃O₂ |
| Molecular Weight | 292.218 g/mol |
| CAS Number | 2034576-87-7 |
| Functional Groups | Triazole, Piperidine |
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound show varying degrees of cytotoxicity against different cancer cell lines. For example:
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon Cancer | KM12 | -5.43 |
| Melanoma | SK-MEL-5 | -5.55 | |
| Ovarian Cancer | OVCAR-4 | -5.52 | |
| Breast Cancer | MDA-MB-468 | -5.70 |
These findings suggest that certain structural modifications can enhance the anticancer efficacy of triazole derivatives .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The triazole moiety may act as an inhibitor for enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with various receptors implicated in inflammatory pathways.
Molecular docking studies are recommended to further elucidate the specific binding interactions and confirm these hypotheses.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized various 1,2,3-triazole derivatives and assessed their anticancer activity using NCI60 cell lines. Notably, some derivatives exhibited moderate activity against melanoma and colon cancer cell lines .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the piperidine ring significantly impacted the biological activity of the compounds.
Q & A
Basic Research Questions
What synthetic strategies are commonly employed for constructing the piperidine-triazole core in this compound?
The synthesis typically involves multi-step protocols:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Used to form the 1,2,3-triazole ring, as demonstrated in analogous triazole-pyrazole hybrids (e.g., using CuSO₄/Na₂SO₃ in THF/H₂O at 50°C for 16 hours) .
- Trifluoroacetylation: Introduction of the 2,2,2-trifluoroacetyl group to the piperidine nitrogen via acyl chloride reactions under anhydrous conditions.
- Purification: Column chromatography (e.g., silica gel with EtOAc/hexane gradients) and recrystallization are standard for isolating intermediates and final products .
How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR spectroscopy: ¹H and ¹³C NMR to verify substituent positions and trifluoroacetyl group integration. For example, the trifluoroacetyl carbonyl signal typically appears at ~160–170 ppm in ¹³C NMR .
- Mass spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- HPLC: Purity assessment (>95% by area normalization) using reverse-phase C18 columns with UV detection .
What safety precautions are critical during synthesis and handling?
- Hazard mitigation: The trifluoroacetyl group may generate toxic byproducts (e.g., HF under hydrolysis). Use fume hoods, nitrile gloves, and acid-resistant PPE .
- Storage: Stabilize the compound at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
Advanced Research Questions
How can regioselectivity challenges in triazole formation be addressed?
Regioselectivity in CuAAC reactions is influenced by:
- Catalyst optimization: Ligand-free Cu(I) sources (e.g., CuI) favor 1,4-disubstituted triazoles, while Ru- or Ir-catalyzed methods yield 1,5-isomers.
- Substrate steric effects: Bulky substituents on the alkyne/azide precursors can direct regiochemistry. Computational modeling (DFT) aids in predicting outcomes .
What mechanistic insights explain the trifluoroacetyl group’s impact on bioactivity?
The electron-withdrawing trifluoroacetyl group:
- Enhances metabolic stability: Reduces oxidative metabolism by cytochrome P450 enzymes.
- Modulates target binding: Polar interactions (e.g., hydrogen bonding with kinase ATP pockets) are observed in related fluorinated compounds .
- Experimental validation: Compare IC₅₀ values of trifluoroacetyl analogs vs. non-fluorinated derivatives in enzyme inhibition assays .
How do solvent and temperature affect the coupling efficiency of the piperidine and triazole moieties?
- Solvent polarity: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis of the trifluoroacetyl group).
- Temperature control: Lower temperatures (0–25°C) minimize decomposition, while higher temperatures (50–80°C) accelerate coupling but risk side-product formation .
- Case study: A 93–96°C hydrolysis step in HCl/H₂O was critical for deprotecting a methyl ester in a related piperidine-carboxylic acid synthesis .
What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
